molecular formula C23H22N2O5 B11510887 6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11510887
M. Wt: 406.4 g/mol
InChI Key: WVYLXEIAEHKZPO-UHFFFAOYSA-N
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Description

6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C23H22N2O5/c1-13-17(18-12-16(29-3)4-6-20(18)25-13)8-9-24-22(26)19-11-14-10-15(28-2)5-7-21(14)30-23(19)27/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,26)

InChI Key

WVYLXEIAEHKZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O

Origin of Product

United States

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